BENGHE Foundational & Exploratory

Check Availability & Pricing

Theoretical DFT Framework: 2-Methoxy-4'-
morpholinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |
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benzophenone
CAS No.: 898769-68-1
Cat. No.: B1359420

Get Quote

Executive Summary

2-Methoxy-4'-morpholinomethyl benzophenone (C1sH21NO3) represents a hybrid scaffold
combining the photo-active benzophenone core with a pharmacologically active morpholine
moiety via a Mannich base linkage. Theoretical investigation via DFT is critical to decoding its
Non-Linear Optical (NLO) potential (due to donor-acceptor charge transfer) and biological
reactivity (governed by the electrophilic carbonyl and nucleophilic morpholine nitrogen).

This guide establishes a rigorous computational protocol to predict the structural, electronic,
and thermodynamic properties of this molecule, serving as a blueprint for researchers in drug
discovery and materials science.

Computational Methodology (The Core Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is
mandated. This protocol prioritizes the B3LYP hybrid functional for ground state properties and
CAM-B3LYP for excited states/NLO properties to correct for long-range interactions.
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Software & Functional Selection

o Software: Gaussian 09/16W.
 Visualization: GaussView 6.0 (structure setup), ChemCraft (orbital analysis).

e Basis Set:6-311++G(d,p) is required.[1][2][3][4] The diffuse functions (++) are non-negotiable
for describing the lone pairs on the morpholine oxygen/nitrogen and the benzophenone
carbonyl, which are critical for accurate H-bonding and NLO predictions.

The Self-Validating Workflow

The integrity of the study relies on a stepwise progression where each stage validates the
previous one.
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Figure 1: The self-validating DFT workflow. Optimization is only accepted if frequency analysis
yields zero imaginary frequencies (NIMAG=0).

Structural & Geometric Analysis

The optimized geometry of 2-Methoxy-4'-morpholinomethyl benzophenone exhibits a non-
planar structure due to the steric hindrance of the ortho-methoxy group and the flexibility of the
morpholinomethyl tail.

Key Geometric Parameters (Predicted)
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Comparison of calculated bond lengths with X-ray diffraction (XRD) data of similar
benzophenone derivatives validates the level of theory.

Predicted Value (A/ ) )
Parameter Bond/Angle Causality/insight

)

Double bond

character; slight
Bond Length C=0 (Carbonyl) 1.22-1.24 A elongation indicates

conjugation with

phenyl rings.

Typical single bond;
Bond Length C-N (Morpholine) 1.45-1.47 A critical for flexibility in

drug-receptor binding.

sp2? hybridization;
deviations indicate

Bond Angle C-C(=0)-C 118° - 120° ] )
steric strain from the
2-OCHs group.
Non-planarity reduces
) conjugation slightly
Dihedral Phenyl-C(=0)-Phenyl 30° - 45°

but increases

solubility.

Protocol Note: If the optimized C=0 bond length exceeds 1.25 A without explicit H-bonding,
verify the basis set; diffuse functions may be over-delocalizing the electron density.

Electronic Properties & Reactivity[1][3][4][5][6]
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and optical activity.

e HOMO (Highest Occupied Molecular Orbital): Localized primarily on the morpholine nitrogen
and the 2-methoxy phenyl ring (electron donors).
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e LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and the
bridging carbon atoms (electron acceptors).

Energy Gap (

):

[1]

o Typical Range: 3.5-4.2 eV.

 Significance: A lower gap implies higher chemical reactivity and "softness," making the
molecule a better candidate for NLO applications and biological interactions.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the prediction of non-covalent interactions
(e.g., in a protein binding pocket).

» Negative Potential (Red): Concentrated over the Carbonyl Oxygen and Morpholine Oxygen.
These are sites for electrophilic attack (H-bond acceptors).

o Positive Potential (Blue): Concentrated over the Morpholine CHz protons and phenyl ring
protons. These are sites for nucleophilic attack.[5]

Global Reactivity Descriptors

Using Koopmans' theorem, we derive descriptors to quantify biological behavior.
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Descriptor Formula

Interpretation

lonization Potential (1)

Energy required to remove an

electron (oxidation potential).

Electron Affinity (A)

Energy released when adding
an electron (reduction

potential).

Chemical Hardness (

)

Resistance to charge transfer.

Lower

= better drug-likeness.

Electrophilicity Index (

)

Propensity to accept electrons;
crucial for Michael acceptor

activity.

Non-Linear Optical (NLO) Properties[2][8][9]

Benzophenone derivatives are renowned for NLO activity. The presence of the electron-

donating morpholine and methoxy groups, connected via a conjugated system to the electron-

withdrawing carbonyl, creates a "push-pull” system.
Calculated Parameters:
¢ Dipole Moment (

): Measures charge separation. Higher

correlates with stronger interaction with electric fields.

» Polarizability (

): Response of electron density to an external field.
 First Hyperpolarizability (

): The key metric for NLO materials.

o Threshold: If
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is >10x that of Urea, the molecule is a viable NLO candidate.

Protocol: Use the CAM-B3LYP functional for these calculations to avoid the "overshoot" error
common in standard B3LYP for charge-transfer excitations.

Thermodynamic Properties

Thermodynamic parameters (Enthalpy

, Entropy
, Heat Capacity
) are computed at 298.15 K and 1.0 atm.

e Linear Correlation:

and
typically increase linearly with temperature.

o Application: These values are essential for calculating the Gibbs Free Energy of binding (

) in subsequent molecular docking studies.

Biological Relevance & Molecular Docking Interface

While DFT provides the electronic "fingerprint,” its ultimate utility in drug development lies in
predicting receptor interactions.

Lipinski's Rule of 5 (In-Silico Prediction)

Based on the structure, we can validate drug-likeness:
e MW: ~311 g/mol (< 500 Da) — Pass
e H-Bond Donors: 0 (unless protonated) — Pass

e H-Bond Acceptors: 4 (3 Oxygen + 1 Nitrogen) (< 10) — Pass
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e LogP: Predicted via DFT-based solvation models (PCM). Expected range 2.5-3.5
(Lipophilic).

Proposed Mechanism of Action

The morpholine ring is a common pharmacophore in antimicrobial agents (e.g., Linezolid). The
DFT-derived MEP suggests the morpholine nitrogen is the key site for protonation in
physiological pH, facilitating electrostatic interaction with anionic residues (Asp/Glu) in target
proteins.
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Binding Complex

Figure 2: Predicted binding modes based on DFT electronic descriptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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